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Compound of Interest

Compound Name: 7-Chloro-1H-indazol-5-amine

CAS No.: 864082-49-5

Cat. No.: B6329547 Get Quote

Executive Summary
The 5-amino-7-chloroindazole moiety represents a privileged scaffold in modern medicinal

chemistry, particularly in the design of targeted kinase inhibitors and nuclear receptor ligands.

Its structural utility stems from the indazole core, which mimics the purine ring of adenosine

(crucial for ATP-competitive inhibition), combined with the 7-chloro substituent that modulates

lipophilicity and metabolic stability, and the 5-amino group which serves as a versatile vector for

extending the molecule into deep hydrophobic pockets of target proteins.

This guide focuses on two primary therapeutic classes derived from this core:

Covalent Kinase Inhibitors: Specifically targeting FGFR4 (Fibroblast Growth Factor Receptor

4) for Hepatocellular Carcinoma (HCC).

Nuclear Receptor Ligands: Selective Estrogen Receptor Beta (ERβ) agonists (e.g., IndCl

analogues like K102) for neuroprotection and remyelination in Multiple Sclerosis (MS).[1][2]

Chemical Biology & Structural Logic
The Pharmacophore
The 5-amino-7-chloroindazole scaffold offers distinct advantages in drug design:
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H-Bond Donor/Acceptor: The indazole N1/N2 nitrogens act as critical hydrogen bond

donors/acceptors, typically anchoring the molecule to the hinge region of kinases (e.g.,

interacting with the backbone of Glu/Ala residues).

7-Chloro Substitution: The chlorine atom at position 7 fills small hydrophobic pockets (e.g.,

the gatekeeper region in kinases) and blocks metabolic oxidation at this prone position,

enhancing the half-life (

) of the compound.

5-Amino Vector: The amine at position 5 allows for the attachment of "warheads" (e.g.,

acrylamides for covalent bonding) or solubilizing groups that extend into the solvent-exposed

regions of the protein.

Structure-Activity Relationship (SAR)
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Feature Modification Biological Consequence

N1-Position Alkylation / Arylation

Modulates solubility and target

selectivity. In ERβ ligands, N1-

phenyl rings are critical for

receptor subtype selectivity.

C7-Position Chlorine (Cl)

Optimal. Replaces Hydrogen.

Increases lipophilicity (

) and prevents oxidative

metabolism. Larger halogens

(Br, I) may cause steric clash.

C5-Position Amide Linkage

Critical Vector. Amide coupling

here allows interaction with the

"P-loop" or "C-helix" in

kinases. Acrylamide

attachment confers irreversible

covalent inhibition (e.g.,

targeting Cys552 in FGFR4).

C3-Position H or Small Alkyl

Often left unsubstituted to

maintain planarity, though

small groups (Methyl) can

restrict conformation.

Therapeutic Applications
Oncology: FGFR4 Inhibition
Aberrant FGF19/FGFR4 signaling is a key driver in Hepatocellular Carcinoma (HCC). 5-amino-

7-chloroindazole derivatives have been designed as covalent inhibitors that target Cys552 in

the ATP-binding pocket of FGFR4.

Mechanism: The inhibitor binds to the ATP pocket; the electrophilic warhead (attached to the

5-amino group) forms a covalent bond with Cys552, permanently silencing the kinase.
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Selectivity: High selectivity is achieved because Cys552 is unique to FGFR4 (other FGFRs

have different residues at this position).

Neurology: ERβ Agonists (Remyelination)
Compounds like IndCl (Indazole Chloride) and its analogues K102 and K110 utilize a

chloroindazole core to selectively activate ERβ without triggering ERα (associated with cancer

risk).[1]

Mechanism: Activation of ERβ on oligodendrocytes promotes differentiation and

remyelination via the PI3K/Akt/mTOR pathway.

Immune Modulation: These ligands also suppress pro-inflammatory cytokines (IFN-γ,

CXCL10) in microglia/astrocytes.

Signaling Pathways & Mechanism of Action
The following diagram illustrates the dual mechanism of action for these inhibitors: blocking

oncogenic signaling in HCC (Left) and promoting remyelination in MS (Right).
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Oncology (HCC): FGFR4 Inhibition Neurology (MS): ERβ Activation

5-Amino-7-Chloro
Inhibitor (Covalent)

FGFR4 Kinase
(Cys552)

Irreversible
Inhibition

RAS/RAF

Signaling

FGF19 Ligand

Activates

MEK

ERK

Tumor Cell
Proliferation

IndCl / K102
(Chloroindazole)

Estrogen Receptor β
(ERβ)

Selective
Activation

PI3K

Non-Classical
Pathway

Inflammation
(CXCL10, IFN-γ)

Suppression

Akt / mTOR

Oligodendrocyte
Differentiation

Click to download full resolution via product page

Caption: Dual therapeutic pathways of 5-amino-7-chloroindazole derivatives. Left: Inhibition of

FGFR4-driven tumor growth. Right: Activation of ERβ-driven remyelination.[3][4][5]
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Synthesis Protocols
Synthesis of the Core: 5-Amino-7-Chloro-1H-Indazole
This protocol describes the synthesis of the core scaffold from commercially available

precursors.

Reagents:

2-Amino-4-chloro-6-nitrotoluene (Precursor)

Sodium Nitrite (

)

Hydrochloric Acid (

)

Tin(II) Chloride (

) or Hydrogen/Pd-C

Step-by-Step Methodology:

Diazotization & Cyclization (Bartoli/Indazole Formation):

Dissolve 2-amino-4-chloro-6-nitrotoluene in glacial acetic acid.

Cool to 0°C. Add aqueous

dropwise.

Allow the diazonium salt to form and cyclize in situ (or via phase transfer) to yield 7-chloro-

5-nitro-1H-indazole.

Validation: Monitor by TLC (disappearance of amine).

Reduction of Nitro Group:
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Suspend the nitroindazole intermediate in Ethanol/Water (3:1).

Add

(5 equivalents) and reflux for 3 hours.

Alternative: Hydrogenation using

(1 atm) and 10% Pd/C in MeOH.

Neutralize with

, extract with Ethyl Acetate.

Purification:

Recrystallize from Ethanol.

Yield: Typically 60-75%.

Characterization:

-NMR (DMSO-

) should show signals for H-3 (s), H-4 (d), H-6 (d), and broad

.

Derivatization (General Amide Coupling)
To generate the active inhibitor (e.g., attaching a warhead):

Coupling:

Dissolve 5-amino-7-chloroindazole (1 eq) in dry DMF.

Add the Carboxylic Acid Warhead (e.g., Acrylic acid) (1.1 eq).

Add HATU (1.2 eq) and DIPEA (3 eq).

Stir at Room Temperature for 4-12 hours.
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Workup:

Dilute with water (precipitate often forms). Filter or extract with DCM.

Purify via Flash Chromatography (DCM/MeOH gradient).

Experimental Validation Workflows
Biochemical Kinase Assay (FGFR4)

Objective: Determine

of the inhibitor against FGFR4.

Method: FRET-based LanthaScreen or ADP-Glo assay.

Protocol:

Incubate Recombinant FGFR4 (1 nM) with inhibitor (serial dilution) for 60 min (to allow

covalent bond formation).

Add ATP (

concentration) and Peptide Substrate.

Incubate for 60 min.

Measure signal (luminescence/fluorescence).

Data Analysis: Plot % Inhibition vs. Log[Concentration].

Oligodendrocyte Differentiation Assay (ERβ)
Objective: Assess remyelination potential.

Method: Primary Oligodendrocyte Precursor Cell (OPC) culture.

Protocol:

Isolate OPCs from P0-P2 rodent brains.
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Treat cells with Inhibitor/Ligand (10 nM - 1

M) for 3-5 days.

Immunostaining: Stain for MBP (Myelin Basic Protein, mature marker) and PDGFR

(progenitor marker).

Quantification: Calculate the ratio of MBP+ / Total Cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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